molecular formula C11H14FN3O2 B1334897 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine CAS No. 432531-43-6

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine

Cat. No. B1334897
CAS RN: 432531-43-6
M. Wt: 239.25 g/mol
InChI Key: SVXUJOMAWXJSIK-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine (4-F2NPMP) is an organic compound with a wide range of applications in scientific research. It has been used for a variety of purposes, including as a fluorescent probe, as a substrate for enzymes, and as a reagent for organic synthesis.

Scientific Research Applications

  • Development of Derivatization Reagents for Hydroxysteroids :

    • The derivative 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine (PPZ) was developed for the liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) determination of steroids with a hydroxy group. This derivative reacts with phenolic hydroxy groups in estrogens, enhancing sensitivity significantly in steroid detection (Nishio et al., 2007).
  • N-1 Arylation of Uracil Derivatives :

    • The compound was utilized in direct arylation of uracil and its derivatives, leading to the creation of nitrophenyl)- and 1-(2,4-dinitrophenyl)uracil derivatives. These derivatives have applications in further synthesis and possess biological activity, particularly in antiviral and antineoplastic therapies (Gondela & Walczak, 2006).
  • Synthesis of 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles :

    • This research involved synthesizing a series of benzimidazoles from the reaction of 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, which is prepared from the reduction of 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline, indicating the compound's role in creating new benzimidazole derivatives (Menteşe et al., 2015).
  • Synthesis and Evaluation of Antimycobacterial Fluoroquinolone Derivatives :

    • The compound was used in synthesizing fluoroquinolone derivatives, which were evaluated for antimycobacterial activity. Specific derivatives demonstrated significant activity against Mycobacterium tuberculosis, suggesting their potential as anti-TB agents (Zhao et al., 2005).
  • Synthesis of New Amides in the N-Methylpiperazine Series :

    • The compound's derivatives were synthesized by reacting 1-methylpiperazine with various chemicals, leading to new carboxylic acid amides. These amides have potential applications in the synthesis of medicinal drugs, such as the antileukemic agent imatinib (Koroleva et al., 2011).
  • Synthesis of Benzimidazoles as Glucosidase Inhibitors with Antioxidant Activity :

    • Novel benzimidazole derivatives, synthesized using the compound, were evaluated for their antioxidant activities and glucosidase inhibitory potential, indicating their potential application in treating oxidative stress and glucose-related disorders (Özil et al., 2018).

Safety and Hazards

The compound “1-(4-Fluoro-2-nitrophenyl)piperidine” has a GHS07 signal word of warning. It has hazard statements of H315-H319-H335 .

properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXUJOMAWXJSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387796
Record name 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

432531-43-6
Record name 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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